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Compound of Interest

Compound Name: 1,2,3-Trimethoxyxanthone

Cat. No.: B12362010

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-
Trimethoxyxanthone. Due to the limited availability of directly published complete
experimental spectra, this document presents a detailed, predicted spectroscopic profile based
on data from closely related analogs and established principles of spectroscopic analysis. This
guide is intended to serve as a valuable resource for the identification, characterization, and
further investigation of this xanthone derivative in research and drug development.

Compound Profile: 1,2,3-Trimethoxyxanthone

1,2,3-Trimethoxyxanthone is a naturally occurring xanthone that has been isolated from plant
species such as Polygala triphylla and Psorospermum adamauense.[1] Xanthones are a class
of organic compounds with a distinctive tricyclic ring structure and are known for their diverse
pharmacological activities. The specific substitution pattern of the methoxy groups in 1,2,3-
Trimethoxyxanthone influences its physicochemical properties and potential biological activity.

Molecular Structure:

Physicochemical Properties:
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Property Value

Molecular Formula C16H1405

Molecular Weight 286.28 g/mol

CAS Number 27460-10-2

Appearance Predicted to be a crystalline solid

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 1,2,3-Trimethoxyxanthone.

Table 1: Predicted *H NMR Spectral Data for 1,2,3-Trimethoxyxanthone

Solvent: CDClIs, Frequency: 400 MHz

Chemical Shift ()

Multiplicity Integration Assignment

(ppm)

~7.8-82 m 1H H-8
~72-76 m 2H H-6, H-7
~6.9-7.1 m 1H H-5

~6.7 S 1H H-4

~4.0 S 3H 1-OCHs

~3.9 S 3H 2-OCHs
~3.8 S 3H 3-OCHs

Table 2: Predicted 13C NMR Spectral Data for 1,2,3-Trimethoxyxanthone

Solvent: CDCIs, Frequency: 100 MHz
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Chemical Shift (8) (ppm)

Carbon Assignment

~175-180 C-9 (C=0)

~ 155 - 160 C-1,C-3,C-4a

~ 145 - 150 C-2,C-8a
~130-135 C-7

~120- 125 C-5,C-6
~115-120 C-9a
~100-110 C-4,C-8

~60 - 65 1-OCHs, 2-OCHs
~55-60 3-OCHs

Table 3: Predicted IR Absorption Bands for 1,2,3-Trimethoxyxanthone

Sample Preparation: KBr pellet

Wavenumber (cm~?) Intensity Assignment
~ 3100 - 3000 Medium Aromatic C-H stretching
] Aliphatic C-H stretching (in -
~ 2950 - 2850 Medium
OCHs)
C=0 (xanthone carbonyl)
~ 1650 - 1610 Strong ]
stretching
~ 1600 - 1450 Strong Aromatic C=C stretching
Aryl-O-CHs stretching
~ 1300 - 1200 Strong )
(asymmetric)
Aryl-O-CHs stretching
~ 1100 - 1000 Strong

(symmetric)

Table 4: Predicted Mass Spectrometry Data for 1,2,3-Trimethoxyxanthone
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lonization Mode: Electron lonization (EI)

m/z (Mass-to-Charge

. Relative Intensity (%) Assignment
Ratio)
286 High [M]* (Molecular ion)
271 High [M - CHs]*
258 Medium [M-COJ*
243 Medium [M - CO - CHs]*

] [M-2(CO)]* or [M-CO -

228 Medium

2(CH3)]*

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to
obtain the spectroscopic data for 1,2,3-Trimethoxyxanthone.

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton
frequency of 400 MHz and a carbon frequency of 100 MHz.

o Sample Preparation: Approximately 5-10 mg of purified 1,2,3-Trimethoxyxanthone is
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

e 1H NMR Acquisition: Proton NMR spectra are recorded at room temperature. Key acquisition
parameters include a 30-degree pulse width, a relaxation delay of 1.0 second, and an
acquisition time of 4 seconds. A total of 16 to 64 scans are typically averaged.

e 13C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse
sequence. A 45-degree pulse width, a relaxation delay of 2.0 seconds, and an acquisition
time of 1.5 seconds are used. Several thousand scans are typically required to achieve an
adequate signal-to-noise ratio.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer
Spectrum Two or equivalent.
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Sample Preparation: A small amount (1-2 mg) of the solid 1,2,3-Trimethoxyxanthone is
finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an
agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a
hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.
The spectrum is recorded in the range of 4000 to 400 cm~*. A background spectrum of a
blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

Instrumentation: A high-resolution mass spectrometer, such as a Thermo Fisher Scientific Q
Exactive (for ESI) or a JEOL GC-MS system (for EI).

Electron lonization (EI-MS): The sample is introduced into the ion source, typically via a
direct insertion probe or after separation by gas chromatography. The molecules are
bombarded with a beam of electrons (typically at 70 eV), causing ionization and
fragmentation. The resulting ions are separated by their mass-to-charge ratio.

Electrospray lonization (ESI-MS): For a softer ionization technique that often preserves the
molecular ion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile)
and infused into the ESI source. A high voltage is applied to the liquid to create an aerosol of
charged droplets, from which ions are desolvated and enter the mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel
xanthone compound, from isolation to final structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 1,2,3-
Trimethoxyxanthone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12362010#spectroscopic-data-for-1-2-3-
trimethoxyxanthone-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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